molecular formula C13H14F6N2O2 B5125849 ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B5125849
M. Wt: 344.25 g/mol
InChI Key: XQESSBLXYVACCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. It is a potential therapeutic agent for the treatment of chronic pain and other sensory disorders.

Mechanism of Action

Ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate acts as a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals in the nervous system. By blocking these receptors, this compound can reduce the transmission of pain signals and alleviate chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. It can also reduce the activation of glial cells, which play a role in the development of chronic pain. In addition, this compound has been shown to have anti-inflammatory effects, which can also contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate in lab experiments is its selectivity for the P2X3 and P2X2/3 receptors. This allows researchers to specifically target these receptors and study their role in chronic pain and other sensory disorders. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate. One direction is to investigate its potential for the treatment of other sensory disorders, such as cough and itch. Another direction is to study its long-term effects and potential for tolerance development. Additionally, researchers could investigate the use of this compound in combination with other analgesic agents to enhance its effectiveness. Finally, further studies could investigate the role of P2X3 and P2X2/3 receptors in other physiological processes beyond pain signaling.

Synthesis Methods

The synthesis of ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves the reaction of 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine with benzyl isocyanate in the presence of ethyl chloroformate. The reaction is carried out in anhydrous dichloromethane at room temperature. The product is then purified by column chromatography to obtain this compound.

Scientific Research Applications

Ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing chronic pain, such as neuropathic pain and inflammatory pain, in animal models. It has also been investigated for its role in other sensory disorders, such as cough and itch.

properties

IUPAC Name

ethyl N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F6N2O2/c1-2-23-10(22)21-11(12(14,15)16,13(17,18)19)20-8-9-6-4-3-5-7-9/h3-7,20H,2,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQESSBLXYVACCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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